3,4-Dibromo-5-fluorobenzoyl chloride
Description
Chemical Identity and Nomenclature
This compound stands as a complex polyhalogenated aromatic acid chloride with the molecular formula C7H2Br2ClFO and a molecular weight of 316.35 grams per mole. The compound is officially registered under the Chemical Abstracts Service number 1803784-64-6, establishing its unique identity within the vast database of known chemical substances. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of each halogen substituent on the benzoyl chloride framework, where the bromine atoms occupy the 3 and 4 positions while the fluorine atom resides at the 5 position relative to the carbonyl carbon.
The structural architecture of this compound can be precisely described through its SMILES notation: O=C(Cl)C1=CC(F)=C(Br)C(Br)=C1, which provides a linear representation of the molecular connectivity. This notation reveals the fundamental benzoyl chloride core with its characteristic carbonyl chloride functional group, modified by the strategic placement of three halogen atoms on the aromatic ring. The molecular structure demonstrates the principle of regioselective halogenation, where specific positions on the benzene ring have been targeted for substitution with different halogen atoms, creating a compound with distinct electronic and steric properties.
The compound belongs to the broader family of halogenated benzoyl chlorides, which represent important intermediates in organic synthesis due to their dual reactivity patterns. The acyl chloride functionality provides a highly electrophilic center capable of participating in nucleophilic acyl substitution reactions, while the halogen substituents on the aromatic ring influence both the electronic nature of the molecule and its potential for further chemical transformations. The presence of both electron-withdrawing bromine atoms and the highly electronegative fluorine atom creates a unique electronic environment that significantly affects the reactivity profile of the compound.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H2Br2ClFO |
| Molecular Weight | 316.35 g/mol |
| CAS Registry Number | 1803784-64-6 |
| MDL Number | MFCD28784705 |
| SMILES Notation | O=C(Cl)C1=CC(F)=C(Br)C(Br)=C1 |
| Halogen Content | 3 atoms (2 Br, 1 F, 1 Cl) |
| Functional Groups | Acyl chloride, Polyhaloaromatic |
The nomenclature of this compound reflects the systematic approach to naming polyhalogenated aromatic compounds that has evolved within organic chemistry. The base name "benzoyl chloride" indicates the presence of the benzene ring directly attached to a carbonyl chloride group, while the numerical prefixes specify the exact positions of the halogen substituents. This naming convention allows chemists to immediately understand the structural features and predict the chemical behavior of the compound based on established patterns of halogenated aromatic reactivity.
The compound's identity within chemical databases and regulatory frameworks is further established through its MDL number MFCD28784705, which provides an additional unique identifier used in chemical inventory systems. This systematic cataloging reflects the importance of precise identification in both research and commercial applications, where the specific substitution pattern of halogens can dramatically influence the compound's properties and applications.
Historical Context in Organohalogen Chemistry
The development of this compound represents a culmination of nearly two centuries of advancement in organohalogen chemistry, tracing its conceptual origins to the pioneering work of Justus von Liebig in the mid-nineteenth century. Liebig's fundamental contributions to organic chemistry included the first preparation of benzoyl peroxide in 1858 and his collaboration with Friedrich Wöhler in establishing the radical theory, where they observed that benzaldehyde, benzyl alcohol, benzoyl chloride, and benzamide share a common C7H5O fragment. This early recognition of the benzoyl unit as a stable structural motif laid the groundwork for the systematic development of benzoyl derivatives that would eventually include complex polyhalogenated variants.
The historical trajectory of benzoyl chloride synthesis began with Liebig's initial preparation through the treatment of benzaldehyde with chlorine, establishing the fundamental methodology for introducing the acyl chloride functionality. Early industrial methods for benzoyl chloride production involved the chlorination of benzyl alcohol, a process that demonstrated the feasibility of direct halogenation approaches to acid chloride synthesis. These foundational techniques provided the chemical framework that would later be expanded to accommodate multiple halogenation steps, ultimately enabling the synthesis of compounds like this compound.
The evolution of organohalogen chemistry accelerated dramatically in the twentieth century, driven by the recognition that halogen substituents could profoundly modify the properties of organic compounds. The systematic exploration of polyhalogenated aromatics emerged from both synthetic necessity and the growing understanding of structure-activity relationships in pharmaceutical and agricultural chemistry. The development of selective halogenation methods, particularly for the introduction of fluorine atoms, required significant methodological advances due to the unique challenges associated with organofluorine chemistry.
The historical context of this compound is further enriched by the broader development of naturally occurring organohalogen compounds, which provided both inspiration and validation for synthetic efforts. Research has revealed that nature produces thousands of complex halogenated compounds, with marine organisms being particularly prolific sources of brominated and chlorinated natural products. The discovery that marine sponges produce numerous brominated organochemicals through symbiotic bacteria demonstrated that complex halogenation patterns were not merely synthetic curiosities but represented important biological phenomena.
Table 2: Historical Milestones in Organohalogen Chemistry Relevant to Polyhalogenated Benzoyl Chlorides
| Year | Milestone | Significance |
|---|---|---|
| 1858 | Liebig prepares benzoyl peroxide | Establishes benzoyl chemistry foundation |
| 1832 | Liebig-Wöhler benzoyl radical theory | Conceptual framework for benzoyl derivatives |
| Early 1800s | First halocarbon synthesis | Beginning of synthetic organohalogen chemistry |
| 1930s | CFC development | Industrial scale organohalogen applications |
| 1968-present | Natural organohalogen discovery | ~8,400 natural compounds identified |
The synthetic methodology leading to compounds like this compound reflects the convergence of several distinct areas of halogen chemistry. Bromination techniques, historically developed for the preparation of brominated pharmaceuticals and flame retardants, provided the foundation for introducing multiple bromine atoms into aromatic systems. The incorporation of fluorine atoms required the development of specialized fluorination methods, as organofluorine chemistry presents unique challenges due to the extreme electronegativity and small size of the fluorine atom.
The industrial context for polyhalogenated benzoyl chlorides emerged from the pharmaceutical industry's recognition that halogen substituents could dramatically enhance the biological activity and metabolic stability of drug molecules. The systematic exploration of halogenated intermediates, exemplified by compounds like 2,4-dichloro-5-fluorobenzoyl chloride used in the synthesis of antibiotics such as ciprofloxacin, demonstrated the practical importance of these complex molecules. This pharmaceutical driving force provided both the economic incentive and technical requirements for developing synthetic routes to increasingly complex polyhalogenated aromatic compounds.
The contemporary significance of this compound within organohalogen chemistry reflects the maturation of selective halogenation methodology and the growing sophistication of synthetic organic chemistry. The compound represents a synthesis target that would have been extremely challenging to prepare using early twentieth-century methods but has become accessible through modern halogenation techniques. The ability to introduce multiple different halogens in specific positions demonstrates the precision that modern synthetic chemistry has achieved in the manipulation of aromatic systems.
The environmental and regulatory context surrounding organohalogen compounds has also shaped the development of molecules like this compound. While some halogenated compounds have faced restrictions due to environmental persistence or toxicity concerns, the pharmaceutical and fine chemical industries have continued to develop new halogenated intermediates for specialized applications. The compound thus exists within a complex landscape where the beneficial properties of halogen substituents must be balanced against potential environmental and health considerations.
Properties
IUPAC Name |
3,4-dibromo-5-fluorobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClFO/c8-4-1-3(7(10)12)2-5(11)6(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSJKDIKZHILFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-5-fluorobenzoyl chloride typically involves the bromination and fluorination of benzoyl chloride derivatives. One common method is the bromination of 5-fluorobenzoyl chloride using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3,4-Dibromo-5-fluorobenzoyl chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The compound can be reduced to form 3,4-Dibromo-5-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water, this compound hydrolyzes to form 3,4-Dibromo-5-fluorobenzoic acid and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Hydrolysis: Water or aqueous sodium hydroxide solution.
Major Products:
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Reduction: 3,4-Dibromo-5-fluorobenzyl alcohol.
Hydrolysis: 3,4-Dibromo-5-fluorobenzoic acid.
Scientific Research Applications
Chemistry: 3,4-Dibromo-5-fluorobenzoyl chloride is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a precursor in the synthesis of various ligands for coordination chemistry.
Biology: In biological research, this compound is used to modify biomolecules, enabling the study of their interactions and functions. It is also used in the synthesis of fluorescent probes and other bioactive molecules.
Medicine: The compound is an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors. Its derivatives have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents.
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides, insecticides, and fungicides. It is also used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-5-fluorobenzoyl chloride depends on its application. In chemical reactions, it acts as an electrophile, reacting with nucleophiles to form new bonds. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3,4-dibromo-5-fluorobenzoyl chloride with two analogous compounds from the literature: 2,3,4-trichloro-5-fluorobenzoyl chloride () and 3',4'-dibromo-5'-fluorophenacyl chloride (). Key differences in molecular structure, physicochemical properties, and reactivity are highlighted.
Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Core Structure |
|---|---|---|---|---|---|
| This compound* | Not provided | C₇H₂Br₂ClFO | ~336.3 (calculated) | Br (3,4), F (5), Cl (acyl group) | Benzoyl chloride |
| 2,3,4-Trichloro-5-fluorobenzoyl chloride | 115549-05-8 | C₇HCl₃FClO | 262.35 | Cl (2,3,4), F (5), Cl (acyl group) | Benzoyl chloride |
| 3',4'-Dibromo-5'-fluorophenacyl chloride | 1803837-84-4 | C₈H₄Br₂ClFO | 330.38 | Br (3,4), F (5), Cl (phenacyl) | Phenacyl chloride |
Notes:
- This compound (hypothetical structure) shares the benzoyl chloride core with 2,3,4-trichloro-5-fluorobenzoyl chloride but differs in halogen type (Br vs. Cl) and substitution positions. Bromine’s larger atomic radius and polarizability may increase steric hindrance and electron-withdrawing effects compared to chlorine .
- 3',4'-Dibromo-5'-fluorophenacyl chloride () has a phenacyl chloride (chloroethanone) backbone instead of a benzoyl chloride. This structural distinction alters its reactivity: phenacyl chlorides are typically alkylating agents, whereas benzoyl chlorides are acylating agents .
Biological Activity
3,4-Dibromo-5-fluorobenzoyl chloride is a halogenated aromatic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by relevant data and case studies.
This compound is characterized by the presence of both bromine and fluorine substituents on the benzene ring, which enhance its reactivity and stability. The compound acts primarily as an electrophile , reacting with various nucleophiles in biological systems to form covalent bonds. This reactivity allows it to interact with specific enzymes and receptors, potentially modulating their activity.
Key Reactions:
- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols.
- Hydrolysis: In aqueous environments, it hydrolyzes to form 3,4-Dibromo-5-fluorobenzoic acid.
- Reduction: Can be reduced to 3,4-Dibromo-5-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride.
Antiviral Activity
Research has indicated that halogenated compounds similar to this compound exhibit significant antiviral properties. A study on halogenated rocaglate derivatives demonstrated their effectiveness against various viruses, revealing a correlation between bromine substitution and enhanced antiviral activity. The selectivity indices (SI) suggested that specific substitutions improve the efficacy of these compounds against viral replication .
Antibacterial Activity
The antibacterial potential of compounds structurally related to this compound has been explored through various methods. For instance, studies involving derivatives of 2-chloro-5-fluoro phenol showed promising results against both gram-positive and gram-negative bacteria using the disc diffusion method . This method evaluates the inhibition zones around the discs containing the test compound, providing insight into its antibacterial potency.
Case Studies
-
Antiviral Efficacy Study :
- Objective: To evaluate the antiviral activity of brominated derivatives.
- Methodology: Hepatoma cells were treated with various concentrations of the derivatives.
- Results: Compounds with bromine substitutions at specific positions showed improved selectivity indices and reduced cytotoxicity compared to their non-brominated counterparts.
- Antibacterial Screening :
Comparative Analysis
The following table summarizes the biological activities and unique aspects of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects | Biological Activity |
|---|---|---|---|
| This compound | Bromine and fluorine substituents on benzene | Electrophilic nature enhances reactivity | Antiviral and antibacterial potential |
| 2-Chloro-5-fluoro phenol | Chlorine and fluorine substituents | Simpler structure; lacks bromine | Exhibits antibacterial activity against multiple strains |
| 2-Bromo-4-fluorobenzoic acid | Bromine and fluorine on benzoic acid | Different reactivity profile due to functional groups | Limited antibacterial activity observed |
Q & A
Q. Basic Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., coupling constants for fluorine and bromine).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments).
- Purity Analysis : GC or HPLC with UV detection (≥95% purity threshold for research-grade material) .
Advanced Validation : - X-ray Crystallography : Resolve ambiguities in halogen positioning (critical for regioselectivity studies).
- Thermogravimetric Analysis (TGA) : Assess thermal stability for reactions requiring elevated temperatures.
What experimental precautions are critical when handling this compound?
Q. Basic Safety Protocol :
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (acyl chlorides release HCl upon hydrolysis).
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents .
Advanced Considerations : - Moisture Control : Store under inert gas (Ar/N₂) to prevent hydrolysis to the carboxylic acid.
- Waste Disposal : Quench residual acyl chloride with ethanol before aqueous disposal.
How can researchers resolve contradictions in reactivity data for this compound in nucleophilic substitution reactions?
Advanced Methodology :
Contradictions (e.g., unexpected regioselectivity or side reactions) may arise from:
- Steric Effects : Bulky bromine substituents may hinder nucleophilic attack at specific positions.
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while non-polar solvents (e.g., toluene) may stabilize intermediates.
Resolution Steps :
Kinetic Studies : Compare reaction rates under varying conditions (temperature, solvent).
Computational Modeling : Use DFT calculations to predict electrophilic centers .
Cross-Validation : Replicate reactions with deuterated analogs (e.g., deuterium kinetic isotope effects) .
What strategies are effective for scaling up this compound synthesis without compromising yield?
Q. Advanced Methodology :
- Continuous Flow Systems : Minimize exothermic risks during bromination by controlling reagent mixing rates.
- Catalyst Recycling : Recover Lewis acid catalysts (e.g., FeBr₃) via aqueous workup and recrystallization.
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .
How can researchers address discrepancies in spectroscopic data between synthesized and commercial samples of this compound?
Q. Methodology for Data Reconciliation :
Reference Standards : Cross-check with NIST spectral databases for halogenated benzoyl chlorides .
Impurity Profiling : Use LC-MS to identify trace contaminants (e.g., residual bromine or dihalogenated byproducts).
Collaborative Validation : Share samples with independent labs for comparative analysis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
